molecular formula C19H17NO10 B12671341 beta-D-Glucopyranosiduronic acid, 4-(4-nitrobenzoyl)phenyl CAS No. 147029-75-2

beta-D-Glucopyranosiduronic acid, 4-(4-nitrobenzoyl)phenyl

Cat. No.: B12671341
CAS No.: 147029-75-2
M. Wt: 419.3 g/mol
InChI Key: DCPDXJNRIIGWAX-YUAHOQAQSA-N
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Description

Beta-D-Glucopyranosiduronic acid, 4-(4-nitrobenzoyl)phenyl: is a chemical compound known for its applications in various scientific fields. It is a derivative of glucuronic acid, which is a carboxylic acid derived from glucose. The compound is often used as a substrate in biochemical assays, particularly for the detection of β-glucuronidase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, 4-(4-nitrobenzoyl)phenyl typically involves the esterification of glucuronic acid with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The compound acts as a substrate for the enzyme β-glucuronidase. When β-glucuronidase cleaves the glycosidic bond, it releases 4-nitrobenzoyl phenol, which can be detected spectrophotometrically. This reaction is used to measure the activity of β-glucuronidase in various samples .

Comparison with Similar Compounds

Uniqueness: Beta-D-Glucopyranosiduronic acid, 4-(4-nitrobenzoyl)phenyl is unique due to its high sensitivity and specificity in detecting β-glucuronidase activity. The presence of the nitro group enhances its chromogenic properties, making it a preferred choice in various biochemical assays .

Properties

CAS No.

147029-75-2

Molecular Formula

C19H17NO10

Molecular Weight

419.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(4-nitrobenzoyl)phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C19H17NO10/c21-13(9-1-5-11(6-2-9)20(27)28)10-3-7-12(8-4-10)29-19-16(24)14(22)15(23)17(30-19)18(25)26/h1-8,14-17,19,22-24H,(H,25,26)/t14-,15-,16+,17-,19+/m0/s1

InChI Key

DCPDXJNRIIGWAX-YUAHOQAQSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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